molecular formula C28H32N4O3S B2758784 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide CAS No. 477493-44-0

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide

Cat. No.: B2758784
CAS No.: 477493-44-0
M. Wt: 504.65
InChI Key: INPBCSBVNFQOJG-UHFFFAOYSA-N
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Description

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide is a complex organic compound featuring a benzimidazole moiety linked to a benzamide structure with a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, which can be synthesized via the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions. The resulting benzimidazole is then coupled with a substituted benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram batches. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole moiety can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the nitro groups (if present) on the benzene ring can be achieved using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid, halogens (chlorine, bromine), catalysts like iron(III) chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazolone derivatives, while reduction of nitro groups yields amines.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an inhibitor of certain enzymes and receptors. Its benzimidazole core is known for its bioactivity, making it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines: These compounds share the benzimidazole core but differ in the substituents on the phenyl ring.

    Benzimidazole derivatives: A broad class of compounds with various substituents that exhibit diverse biological activities.

Uniqueness

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide is unique due to the presence of both the benzimidazole and sulfamoyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O3S/c1-19(2)17-32(18-20(3)4)36(34,35)24-14-12-21(13-15-24)28(33)29-23-9-7-8-22(16-23)27-30-25-10-5-6-11-26(25)31-27/h5-16,19-20H,17-18H2,1-4H3,(H,29,33)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPBCSBVNFQOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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